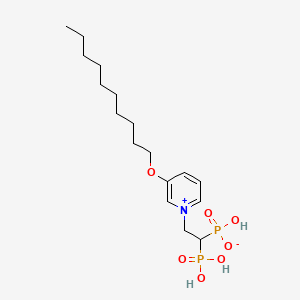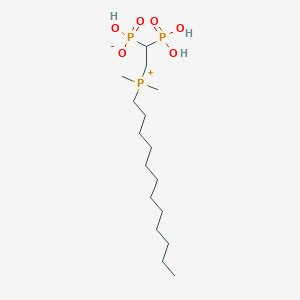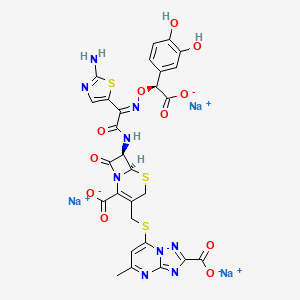
Antibiotic M 14659
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic M 14659 is an injectable semisynthetic cephalosporin.
Applications De Recherche Scientifique
Antimicrobial Efficacy
Antibiotic M 14659, as a part of the A21978C class of cyclic lipopeptide antibiotics, has shown notable in vitro activity against a range of gram-positive bacteria. It effectively inhibits various staphylococcal isolates, including methicillin-resistant strains, at low concentrations. Comparative studies with vancomycin indicate that M 14659 is almost equally effective against most streptococci but less potent against certain strains like Listeria monocytogenes (Eliopoulos et al., 1986). Additionally, in a rat model of enterococcal endocarditis, M 14659 led to increased survival rates and reduced bacterial counts in cardiac vegetations, showcasing its potential for clinical applications in bacterial infection management (Eliopoulos et al., 1986).
Impact on Polymorphonuclear Leucocytes
Investigations into the influence of M 14659 on polymorphonuclear leucocytes (a type of white blood cell) reveal no significant impact on superoxide generation, phagocytosis of bacteria, or chemotaxis. This suggests that the antibiotic does not adversely affect essential immune cell functions. Furthermore, it was observed that M 14659 can prevent the overgrowth of phagocytosed Staphylococcus aureus, a critical factor in the treatment of infections (van der Auwera et al., 1988).
Environmental Impact
The broader implications of antibiotics, including M 14659, in the environment are also a significant area of study. Extensive research shows the presence of antibiotic residues in aquatic and terrestrial environments due to their use in animal husbandry and human medicine. This phenomenon has led to concerns about antibiotic resistance and the need for effective bioremediation strategies (Kemper, 2008).
Propriétés
Numéro CAS |
114627-37-1 |
|---|---|
Nom du produit |
Antibiotic M 14659 |
Formule moléculaire |
C28H20N9Na3O11S3 |
Poids moléculaire |
823.7 g/mol |
Nom IUPAC |
trisodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C28H23N9O11S3.3Na/c1-9-4-15(37-28(31-9)33-20(34-37)26(46)47)49-7-11-8-50-23-17(22(41)36(23)18(11)24(42)43)32-21(40)16(14-6-30-27(29)51-14)35-48-19(25(44)45)10-2-3-12(38)13(39)5-10;;;/h2-6,17,19,23,38-39H,7-8H2,1H3,(H2,29,30)(H,32,40)(H,42,43)(H,44,45)(H,46,47);;;/q;3*+1/p-3/b35-16+;;;/t17-,19+,23-;;;/m1.../s1 |
Clé InChI |
KKCORCGDIQPQOO-SNQWTNTOSA-K |
SMILES isomérique |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/O[C@@H](C5=CC(=C(C=C5)O)O)C(=O)[O-])/C6=CN=C(S6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C5=CC(=C(C=C5)O)O)C(=O)[O-])C6=CN=C(S6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C5=CC(=C(C=C5)O)O)C(=O)[O-])C6=CN=C(S6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
antibiotic M 14659 M 14659 M14659 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



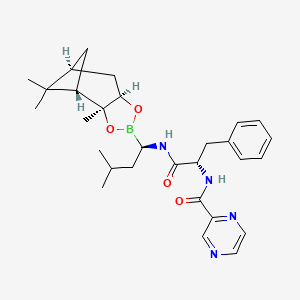
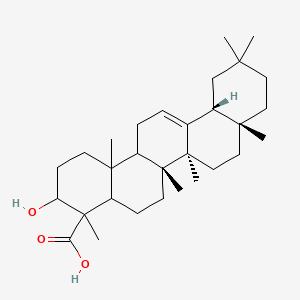

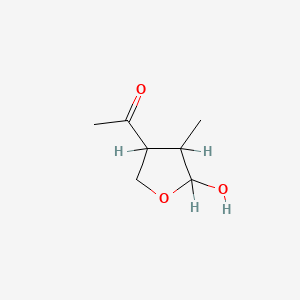
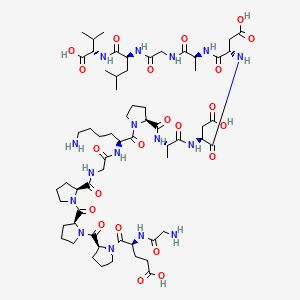
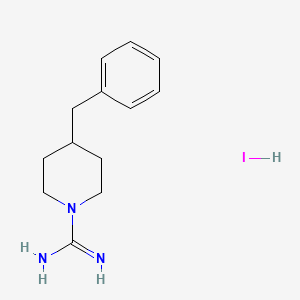
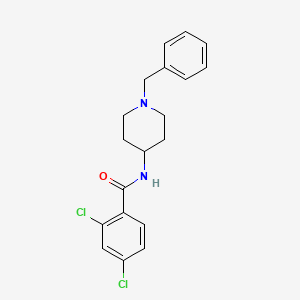
![N,N'-Bis[3-(4,5-Dihydro-1h-Imidazol-2-Yl)phenyl]biphenyl-4,4'-Dicarboxamide](/img/structure/B1667478.png)
![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)
![[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)
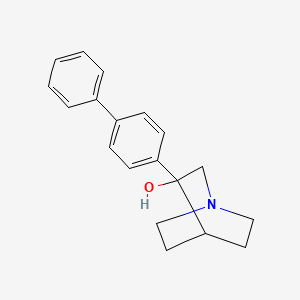
![[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667484.png)
